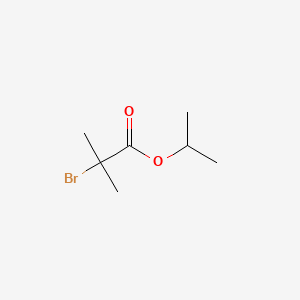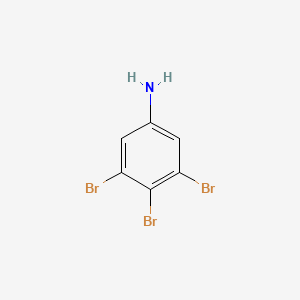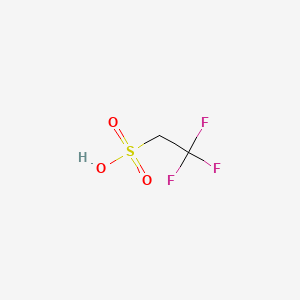
3-(2,6-Dimethoxyphenyl)-1-propene
説明
Synthesis Analysis
The synthesis of compounds with dimethoxyphenyl groups often involves strategies that protect the methoxy groups during the reaction. For example, the BF2 complex of a related compound was prepared, and its polymorphs were studied . Although the exact synthesis of "3-(2,6-Dimethoxyphenyl)-1-propene" is not detailed, similar synthetic routes may be applicable.
Molecular Structure Analysis
X-ray crystallography has been used to determine the molecular structures of compounds with dimethoxyphenyl groups. For instance, a compound with a 3,4-dimethoxyphenyl ring linked to a naphthalene ring system via a prop-2-en-1-one spacer was found to be almost planar . This suggests that "3-(2,6-Dimethoxyphenyl)-1-propene" may also exhibit planarity in its structure.
Chemical Reactions Analysis
The reactivity of dimethoxyphenyl-containing compounds can be influenced by the position of the methoxy groups. The presence of electron-donating methoxy groups can affect the π-delocalization in the phenyl ring . This could imply that "3-(2,6-Dimethoxyphenyl)-1-propene" may participate in reactions that are sensitive to electronic effects, such as electrophilic substitutions.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds are closely related to their molecular structure. For example, the presence of methoxy groups can lead to various chromic effects and influence the emission properties of a compound . The crystal packing and hydrogen bonding patterns can also affect the solid-state properties, as seen in the case of a related compound with a 3,4-dimethoxyphenyl ring . Therefore, "3-(2,6-Dimethoxyphenyl)-1-propene" is likely to have distinct physical and chemical properties that could be explored through experimental studies.
科学的研究の応用
Lignin Model Compound Studies
Research has highlighted the significance of compounds similar to 3-(2,6-Dimethoxyphenyl)-1-propene in studying the acidolysis of lignin model compounds. For instance, Yokoyama (2015) explored the acidolysis of dimeric non-phenolic β-O-4-type lignin model compounds and elucidated the reaction mechanisms involved, including the significance of the γ-hydroxymethyl group and the detection of enol ether compounds in certain conditions (Yokoyama, 2015).
Bioproduct Recovery and Purification
The compound's structural relatives have been noted in the context of recovering and purifying biologically produced chemicals like 1,3-propanediol and 2,3-butanediol. Xiu and Zeng (2008) discussed the cost-intensive separation of such diols from fermentation broth, emphasizing the need for efficient recovery methods and highlighting potential improvements in downstream processing (Xiu & Zeng, 2008).
Industrial Synthesis and Petrochemical Applications
Compounds structurally similar to 3-(2,6-Dimethoxyphenyl)-1-propene have been studied for their role in dimerisation reactions, crucial for synthesizing higher alkenes with various structures, as discussed by Fel'dblyum and Obeshchalova (1968). This process is significantly relevant for petrochemical and general organic synthesis, where the relationship between catalyst activity and the reaction course is critical (Fel'dblyum & Obeshchalova, 1968).
Alzheimer's Disease Research
Notably, compounds structurally related have been used as imaging ligands in Alzheimer's disease research. Nordberg (2007) reviewed the development of amyloid imaging ligands like [18F] 1,1-dicyano-2-[6-(dimethylamino)-2-naphtalenyl] propene, shedding light on their potential in early disease detection and the evaluation of new antiamyloid therapies (Nordberg, 2007).
Ethylene Dimerization and Alphabutol Optimization
Alenezi et al. (2019) discussed the significance of ethylene dimerization techniques, particularly focusing on Alphabutol Technology for Butene-1 production. They highlighted operational challenges and the potential for technological advancements to improve the selectivity of Butene-1, indicating an area of continued research and development in chemical reactions and process optimization (Alenezi, Manan, & Zaidel, 2019).
Safety And Hazards
特性
IUPAC Name |
1,3-dimethoxy-2-prop-2-enylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-4-6-9-10(12-2)7-5-8-11(9)13-3/h4-5,7-8H,1,6H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQXWJEKXPIMZAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90190469 | |
| Record name | Benzene, 1,3-dimethoxy-2-(2-propenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90190469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,6-Dimethoxyphenyl)-1-propene | |
CAS RN |
3698-35-9 | |
| Record name | 1,3-Dimethoxy-2-(2-propen-1-yl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3698-35-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 1,3-dimethoxy-2-(2-propenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003698359 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, 1,3-dimethoxy-2-(2-propenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90190469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3-(2,4-Dioxo-1,3-diaza-spiro[4.4]non-3-yl)-propionic acid](/img/structure/B1304835.png)










![2-[(3,3,3-Trifluoro-2-hydroxypropyl)sulfanyl]-benzenecarboxylic acid](/img/structure/B1304858.png)